Betalamic acid

Übersicht

Beschreibung

Betalamic acid is a key constituent of betalains, which are water-soluble pigments found in plants of the order Caryophyllales and certain fungi. Betalains are divided into two subclasses: betacyanins (reddish to violet pigments) and betaxanthins (yellow to orange pigments). The type of substituent on this compound determines the class of betalains. This compound itself is a chromophore due to its conjugated double bonds, which contribute to the vibrant colors of betalains .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Betalamic acid can be synthesized through a multi-step process. One common method involves the hydroxylation of tyrosine to form L-DOPA, followed by the action of the enzyme DOPA dioxygenase (DODA) which leads to the formation of this compound. This process involves spontaneous cyclization .

Industrial Production Methods: Industrial production of this compound often involves the extraction of betalains from natural sources such as beetroot (Beta vulgaris). The extraction process can be optimized using deep eutectic solvents, which enhance the stability and yield of betalains . These solvents are prepared using magnesium chloride hexahydrate and urea in specific molar proportions .

Analyse Chemischer Reaktionen

Types of Reactions: Betalamic acid undergoes various chemical reactions, including condensation, oxidation, and conjugation. It condenses spontaneously with cyclo-3,4-dihydroxyphenylalanine (cyclo-DOPA) to form betacyanins or with amino acids to form betaxanthins .

Common Reagents and Conditions:

Condensation: this compound reacts with cyclo-DOPA or amino acids under mild conditions to form betacyanins and betaxanthins, respectively.

Conjugation: this compound can conjugate with various amines, forming different derivatives with unique properties.

Major Products:

Betacyanins: Formed by the condensation of this compound with cyclo-DOPA.

Betaxanthins: Formed by the condensation of this compound with amino acids or amines.

Wissenschaftliche Forschungsanwendungen

Betalamic acid and its derivatives have numerous applications in scientific research:

Chemistry: Used as natural colorants in food and cosmetic industries due to their vibrant colors and stability.

Medicine: Investigated for their potential anticancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of natural dyes and pigments for various industrial applications.

Wirkmechanismus

Betalamic acid exerts its effects primarily through its antioxidant properties. The 1,7-diazaheptamethinium scaffold of this compound promotes radical-scavenging activities, involving proton-coupled electron transfer. This mechanism helps in neutralizing free radicals and reducing oxidative stress in biological systems . Additionally, this compound can form conjugates with proteins, enhancing their stability and functionality .

Vergleich Mit ähnlichen Verbindungen

Betalamic acid is unique due to its role as a chromophore in betalains. Similar compounds include:

Anthocyanins: Water-soluble pigments found in plants, responsible for red, purple, and blue colors.

Carotenoids: Fat-soluble pigments that provide yellow, orange, and red colors in plants.

This compound stands out due to its ability to form a wide range of derivatives with diverse applications in various fields.

Biologische Aktivität

Betalamic acid is a significant compound found in betalains, a class of water-soluble pigments primarily derived from plants such as beets (Beta vulgaris) and certain cacti. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is produced through the enzymatic conversion of L-DOPA and is a precursor to various betalains, including betacyanins and betaxanthins. The biosynthesis involves two key enzymes: a bifunctional cytochrome P450 enzyme (CYP76AD1) and 4,5-DOPA dioxygenase (DODA), which facilitate the transformation of L-DOPA into this compound and subsequently into more complex structures through spontaneous reactions with amines or glucosyl derivatives .

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property has been substantiated through various assays, including Trolox-equivalent antioxidant capacity (TEAC) and oxygen radical absorbance capacity (ORAC) tests. These studies indicate that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage .

2. Antimicrobial Effects

Research has demonstrated that betalains, including those derived from this compound, possess antimicrobial properties. A narrative review highlighted their effectiveness against a range of pathogens, suggesting that these compounds could serve as natural preservatives or therapeutic agents in combating infections .

3. Anti-inflammatory Mechanisms

This compound has been implicated in anti-inflammatory responses. Studies indicate that it can modulate inflammatory cytokines and pathways involved in chronic inflammation, which is associated with various diseases including cancer and neurodegenerative disorders .

Case Study 1: Neuroprotective Effects

In a study involving rotenone-induced Parkinson's disease models in mice, betanin (a derivative of this compound) demonstrated neuroprotective effects by reducing levels of inflammatory cytokines (TNF-α, IL-1β) and oxidative stress markers. This suggests that compounds related to this compound may have potential in neuroprotection .

Case Study 2: Cancer Cell Proliferation

In vitro studies have shown that this compound derivatives can inhibit the proliferation of various cancer cell lines. For example, betanin was reported to induce apoptosis in breast cancer cells by activating caspases and promoting DNA fragmentation without affecting normal cells .

The biological activities of this compound are mediated through several mechanisms:

- Antioxidant Pathways : By reducing reactive oxygen species (ROS), this compound helps maintain cellular redox balance.

- Cytokine Modulation : It influences the expression of pro-inflammatory cytokines, thereby modulating immune responses.

- Apoptotic Induction : this compound derivatives can activate apoptotic pathways in cancer cells while sparing normal cells.

Data Table: Summary of Biological Activities

Eigenschaften

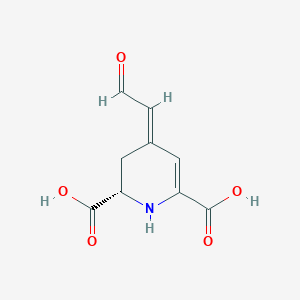

IUPAC Name |

(2S,4E)-4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDKULBMDMPFLH-FSRBREEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1[C@H](NC(=C/C1=C/C=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317375 | |

| Record name | Betalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18766-66-0 | |

| Record name | Betalamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18766-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betalamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018766660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.